molecular formula C17H14O4 B12693424 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one CAS No. 77632-98-5

2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one

Cat. No.: B12693424
CAS No.: 77632-98-5
M. Wt: 282.29 g/mol
InChI Key: KDSKWCHQBAORCF-ZHACJKMWSA-N
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Description

2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is a complex organic compound with a unique structure that combines a hydroxy group, a methoxyphenyl group, and a cycloheptatrienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one typically involves multiple steps. One common method includes the reaction of 2-methoxybenzaldehyde with acetylacetone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the final product. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is unique due to its combination of a cycloheptatrienone ring with a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

77632-98-5

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-hydroxy-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H14O4/c1-21-16-9-5-2-6-12(16)10-11-14(18)13-7-3-4-8-15(19)17(13)20/h2-11H,1H3,(H,19,20)/b11-10+

InChI Key

KDSKWCHQBAORCF-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C(=O)C=CC=C2)O

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C=CC=C2)O

Origin of Product

United States

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